molecular formula C10H9NO B090784 2-Methylquinoline N-oxide CAS No. 1076-28-4

2-Methylquinoline N-oxide

Cat. No.: B090784
CAS No.: 1076-28-4
M. Wt: 159.18 g/mol
InChI Key: FZJUONUBFWNHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylquinoline N-oxide is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJUONUBFWNHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148110
Record name Quinaldine, 1-oxide (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-28-4
Record name Quinaldine, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinaldine N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinaldine N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinaldine, 1-oxide (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylquinoline 1-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BP8D3HUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylquinoline N-oxide
Reactant of Route 2
Reactant of Route 2
2-Methylquinoline N-oxide
Reactant of Route 3
2-Methylquinoline N-oxide
Reactant of Route 4
Reactant of Route 4
2-Methylquinoline N-oxide
Reactant of Route 5
Reactant of Route 5
2-Methylquinoline N-oxide
Reactant of Route 6
Reactant of Route 6
2-Methylquinoline N-oxide
Customer
Q & A

Q1: What are the common synthetic routes to 2-methylquinoline 1-oxide?

A1: 2-Methylquinoline 1-oxide is typically synthesized by oxidizing 2-methylquinoline. One approach utilizes 4-chloro-2-methylquinoline 1-oxide, which can be derived from 2-methylquinoline 1-oxide via its 4-nitrated derivative. []

Q2: What is a notable photochemical reaction of 4-alkoxy-2-methylquinoline 1-oxides?

A2: 4-Alkoxy-2-methylquinoline 1-oxides, including 2-methylquinoline 1-oxide with various alkoxy substituents at the 4-position, undergo a fascinating photochemical rearrangement in methanol. This reaction can lead to the synthesis of alkaloids like revenine (1-methyl-4-(3-methylbut-2-enyloxy)-2-quinolone) and 4-methoxy-1-methyl-2-quinolone. []

Q3: How can 2-methylquinoline 1-oxide be used to prepare 2-alkoxyquinolines?

A3: Treating 2-methylquinoline 1-oxide with reagents like ethyl chloroformate or tosyl chloride in the presence of a base like triethylamine and a lower alcohol can yield 2-alkoxyquinolines. This deoxygenative 2-alkoxylation reaction provides a synthetic pathway to diversely substituted quinoline derivatives. []

Q4: Can you elaborate on the p-tolylsulfonylation of 2-methylquinoline 1-oxide?

A4: Research has explored the introduction of a p-tolylsulfonyl group onto the side-chain carbon of 2-methylquinoline 1-oxide and related compounds. This modification of the 2-methyl substituent can potentially alter the reactivity and biological properties of the molecule. [, , , ]

Q5: What is known about the reaction of 2-methylquinoline 1-oxide with acetic anhydride?

A5: Studies have investigated the kinetics and mechanism of the reaction between 2-methylquinoline 1-oxide and acetic anhydride. [] This reaction is significant because it helps understand the reactivity of the N-oxide moiety in 2-methylquinoline 1-oxide and its potential for further derivatization.

Q6: How does 2-methylquinoline 1-oxide behave as a ligand in coordination chemistry?

A6: 2-Methylquinoline 1-oxide acts as a ligand coordinating to metal centers through its oxygen atom. This behavior is evident in the formation of complexes like dichlorobis(2-methylquinoline N-oxide-κO)copper(II) and dichlorobis(this compound-κO)zinc(II). [, , , , ] These complexes are relevant in studying the coordination chemistry of N-oxides and their potential applications.

Q7: Are there studies on the crystal structures of 2-methylquinoline 1-oxide and its complexes?

A7: Yes, crystal structures have been determined for several compounds, including dichlorobis(this compound-κO)copper(II) [, ], dichlorobis(this compound-κO)zinc(II) [, ], and hydrates and deuteriohydrates of this compound. [] These structures provide valuable insights into the molecular geometry, intermolecular interactions, and solid-state packing of these compounds.

Q8: What happens during the thermooxidative decomposition of 2-methylquinoline 1-oxide?

A8: Research has examined the thermooxidative decomposition of heterocyclic N-oxides, including 2-methylquinoline 1-oxide. [] This research helps understand the stability of 2-methylquinoline 1-oxide at elevated temperatures and under oxidative conditions, which is crucial for its handling, storage, and potential applications.

Q9: What are the photochemical reactions of this compound Hydrate?

A9: Studies have investigated the photochemical reactions of this compound hydrate, revealing its reactivity upon light exposure and the potential formation of different products. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.